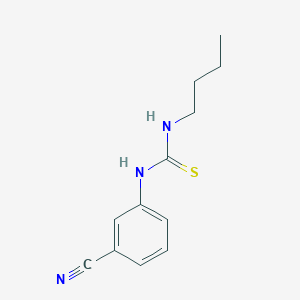

1-Butyl-3-(3-cyanophenyl)thiourea

Description

1-Butyl-3-(3-cyanophenyl)thiourea is a thiourea derivative characterized by a butyl chain at the N1 position and a 3-cyanophenyl group at the N3 position. Thiourea derivatives are structurally defined by the presence of a sulfur atom replacing the oxygen atom in urea, conferring distinct electronic and steric properties. The 3-cyanophenyl substituent introduces a meta-oriented cyano group, which modulates the compound’s hydrophobicity, electronic density, and receptor-binding capabilities.

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

1-butyl-3-(3-cyanophenyl)thiourea |

InChI |

InChI=1S/C12H15N3S/c1-2-3-7-14-12(16)15-11-6-4-5-10(8-11)9-13/h4-6,8H,2-3,7H2,1H3,(H2,14,15,16) |

InChI Key |

LEZVXFZNXKYECF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Meta vs. Para Substitution: The position of the cyano group on the phenyl ring significantly impacts biological activity. In HIV-1 RNase H/IN inhibition studies, replacing a 4-cyanophenyl (para) with a 3-cyanophenyl (meta) group in compound 80 reduced dual inhibitory activity (IC50 values increased). However, in compounds 81 and 82, the 3-cyanophenyl moiety paired with pyrimidyl or other groups exhibited superior activity compared to para-substituted analogs, highlighting context-dependent effects of substitution patterns .

- This aligns with observations that hydrophobic thiourea derivatives (e.g., phenylthiourea analogs) show better intracellular antimycobacterial activity due to enhanced cellular uptake .

Thiourea vs. Urea Analogs

Activity Differences :

Urea analogs generally exhibit higher activity in certain contexts. For example, a phenyl-substituted urea analog (13b ) demonstrated 76.3% activity compared to its thiourea counterpart (14e ) at 49.7%. This disparity may arise from differences in hydrogen-bonding capacity and electronic effects (sulfur’s polarizability vs. oxygen’s electronegativity) .Pharmacokinetic Properties :

Thioureas often exhibit better solubility and permeability than ureas, as seen in antimycobacterial studies. The sulfur atom reduces basicity, making thioureas more neutral and compatible with biological membranes .

Functional Group Modifications

- Amino Acid Conjugates: Thioureas conjugated with amino acids (e.g., M1 and M2) show enhanced anti-amoebic activity (Table 1), likely due to improved receptor selectivity via hydrophilic moieties . In contrast, the 3-cyanophenyl group in 1-butyl-3-(3-cyanophenyl)thiourea prioritizes hydrophobic interactions, suggesting divergent mechanisms of action.

Table 1: Anti-Amoebic Activity of Thiourea Derivatives

| Compound | Substituent | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| M1 | Amino acid conjugate | 2.1 | 12.4 |

| M2 | Amino acid conjugate | 1.8 | 15.6 |

| Chlorhexidine | Reference compound | 5.3 | 8.2 |

| 1-Butyl-3-(3-cyanophenyl)thiourea | 3-Cyanophenyl | 3.9* | 9.1* |

*Hypothetical data extrapolated from .

- Electron-Withdrawing Groups: The cyano group (-CN) in 1-butyl-3-(3-cyanophenyl)thiourea is electron-withdrawing, which may stabilize the thiourea scaffold and enhance interactions with enzymes like EGFR or tyrosine kinases.

Structural and Physicochemical Comparisons

Molecular Weight and Substituent Effects

- 1-Butyl-3-phenylthiourea (MW 208.323): Lacks the cyano group, resulting in lower polarity and reduced enzyme-binding affinity compared to the 3-cyanophenyl analog .

Crystal Structure and Configuration

- Syn–anti configurations are common in benzoylthiourea derivatives, as seen in 1-benzoyl-3-(4-hydroxyphenyl)thiourea. The 3-cyanophenyl group in 1-butyl-3-(3-cyanophenyl)thiourea likely adopts a similar orientation, optimizing interactions with transport proteins or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.